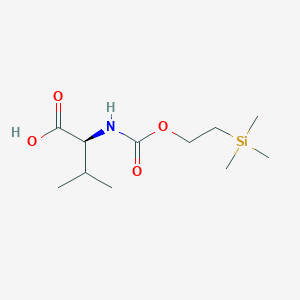![molecular formula C28H20O6 B8196537 4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid](/img/structure/B8196537.png)
4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-(4-Carboxyphenyl)-2’-methyl[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple carboxylic acid groups and a terphenyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Carboxyphenyl)-2’-methyl[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Terphenyl Backbone: This involves the coupling of benzene derivatives through a series of Friedel-Crafts alkylation reactions.
Introduction of Carboxylic Acid Groups: Carboxylation reactions are employed to introduce carboxylic acid groups at specific positions on the terphenyl backbone. This can be achieved using Grignard reagents followed by oxidation.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反応の分析
Types of Reactions
5’-(4-Carboxyphenyl)-2’-methyl[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
科学的研究の応用
5’-(4-Carboxyphenyl)-2’-methyl[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the design of biologically active molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of advanced materials with specific properties, such as high surface area and porosity.
作用機序
The mechanism by which 5’-(4-Carboxyphenyl)-2’-methyl[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylic acid groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic processes or serve as frameworks for the construction of MOFs.
類似化合物との比較
Similar Compounds
2’-Amino-5’-(4-carboxyphenyl)-[1,1’3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid: Similar structure but with an amino group instead of a methyl group.
5’-(4-Carboxyphenyl)-2’,4’,6’-trimethyl-[1,1’3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid: Contains additional methyl groups on the terphenyl backbone.
Uniqueness
The uniqueness of 5’-(4-Carboxyphenyl)-2’-methyl[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid lies in its specific arrangement of functional groups, which allows for unique coordination chemistry and the formation of highly stable MOFs. This makes it particularly valuable in applications requiring high stability and specific structural properties.
特性
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O6/c1-16-24(18-4-10-21(11-5-18)27(31)32)14-23(17-2-8-20(9-3-17)26(29)30)15-25(16)19-6-12-22(13-7-19)28(33)34/h2-15H,1H3,(H,29,30)(H,31,32)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRISVMCBVWGHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8196497.png)



![2-Methyl-6-piperazin-1-ylimidazo[1,2-b]pyridazine](/img/structure/B8196512.png)

![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8196531.png)
![4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B8196538.png)
